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Compound of Interest

Compound Name: NSC 15364

Cat. No.: B1267512 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Inhibition of VDAC1 Oligomerization
NSC 15364 is a small molecule inhibitor that directly targets the Voltage-Dependent Anion

Channel 1 (VDAC1), a protein located in the outer mitochondrial membrane.[1][2] VDAC1 is a

critical regulator of mitochondrial function, controlling the flux of ions and metabolites between

the mitochondria and the cytosol.[3] In many cancer types, VDAC1 is overexpressed and plays

a crucial role in apoptosis and other forms of programmed cell death, such as ferroptosis.[3]

NSC 15364 functions by preventing the oligomerization of VDAC1, a process implicated in the

release of pro-apoptotic factors from the mitochondria.[2][4]

Quantitative Data Summary
The following tables summarize the available quantitative data on the effects of NSC 15364 in

various cancer cell lines.
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Cell Line
Cancer
Type

Condition Parameter Value Reference

H1299
Lung

Carcinoma

RSL3-

induced

Ferroptosis

Cell Viability

Increased

with 100 µM

NSC 15364

[2]

MDA-MB-231
Breast

Cancer

Cysteine

Deprivation
Cell Viability

Dose-

dependent

restoration

[2][5]

HEYA8
Ovarian

Cancer

Cysteine

Deprivation
Cell Viability

Dose-

dependent

restoration

[2][5]

Note: Specific IC50 values for NSC 15364 across a broad range of cancer cell lines under

standard growth conditions are not yet widely reported in the available literature. The data

presented here primarily reflects the compound's protective effect against induced ferroptosis.

Cell Line Condition Parameter
Effect of NSC
15364 (100 µM)

Reference

H1299
Cysteine

Deprivation

Mitochondrial

ROS

Blocked

accumulation
[2]

H1299
Cysteine

Deprivation

Mitochondrial

Membrane

Potential

Inhibited

hyperpolarization
[2]

H1299
RSL3-induced

Ferroptosis

Mitochondrial

ROS

Reduced

increase
[2]

H1299
RSL3-induced

Ferroptosis

Mitochondrial

Membrane

Potential

Alleviated

hyperpolarization
[2]

Signaling Pathways
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NSC 15364 exerts its effects by modulating VDAC1-dependent signaling pathways involved in

both apoptosis and ferroptosis.

VDAC1-Mediated Apoptosis
Under apoptotic stimuli, VDAC1 can oligomerize to form a large pore in the outer mitochondrial

membrane, facilitating the release of cytochrome c into the cytosol.[4][6] This event triggers the

activation of caspases and the execution of the apoptotic program. By inhibiting VDAC1

oligomerization, NSC 15364 is proposed to block this critical step in the intrinsic apoptotic

pathway.
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VDAC1-mediated apoptotic pathway and NSC 15364 intervention.
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VDAC1-Mediated Ferroptosis
Ferroptosis is an iron-dependent form of regulated cell death characterized by the

accumulation of lipid reactive oxygen species (ROS).[2] VDAC1 oligomerization has been

implicated in the induction of ferroptosis, potentially by modulating mitochondrial ROS

production and iron homeostasis.[2][7] NSC 15364 has been shown to protect cancer cells

from ferroptosis induced by cysteine deprivation or RSL3, a GPX4 inhibitor.[2]
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VDAC1-mediated ferroptosis pathway and NSC 15364 intervention.

Experimental Protocols
Detailed methodologies for key experiments are provided below.

VDAC1 Oligomerization Assay (Cross-linking and
Western Blot)
This protocol is adapted from methodologies described in the literature for assessing VDAC1

oligomerization in cell lysates.

Materials:

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

Cross-linking agent (e.g., Disuccinimidyl suberate - DSS)

Quenching solution (e.g., Tris-HCl)

SDS-PAGE gels and buffers

Nitrocellulose or PVDF membranes

Primary antibody against VDAC1

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Treat cells with NSC 15364 or vehicle control for the desired time.

Harvest and wash cells with ice-cold PBS.

Lyse cells in lysis buffer on ice.

Clarify the lysate by centrifugation.
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Determine protein concentration of the supernatant.

Incubate a portion of the lysate with the cross-linking agent at room temperature.

Quench the cross-linking reaction.

Add SDS-PAGE sample buffer and heat the samples.

Separate proteins by SDS-PAGE.

Transfer proteins to a membrane.

Block the membrane and probe with the primary anti-VDAC1 antibody.

Wash and incubate with the HRP-conjugated secondary antibody.

Detect protein bands using a chemiluminescent substrate and an imaging system.

Monomeric and oligomeric forms of VDAC1 will appear at different molecular weights.
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Workflow for VDAC1 oligomerization assay.

Cell Viability Assay (MTT Assay)
This is a standard colorimetric assay to measure cellular metabolic activity as an indicator of

cell viability.

Materials:
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96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO or acidified isopropanol)

Microplate reader

Procedure:

Seed cells in a 96-well plate and allow them to adhere overnight.

Treat cells with various concentrations of NSC 15364 and/or other compounds for the

desired duration.

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

Remove the medium and add solubilization solution to dissolve the formazan crystals.

Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate

reader.

Calculate cell viability as a percentage of the control (untreated) cells.

Measurement of Mitochondrial ROS (MitoSOX Red
Assay)
This protocol uses a fluorescent probe that specifically targets mitochondria and fluoresces

upon oxidation by superoxide.

Materials:

MitoSOX Red mitochondrial superoxide indicator

Fluorescence microscope or flow cytometer

Procedure:
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Treat cells with NSC 15364 or vehicle control.

Load the cells with MitoSOX Red reagent according to the manufacturer's instructions.

Incubate the cells to allow the probe to accumulate in the mitochondria.

Wash the cells to remove excess probe.

Analyze the fluorescence intensity using a fluorescence microscope or flow cytometer. An

increase in red fluorescence indicates an increase in mitochondrial superoxide levels.

Measurement of Mitochondrial Membrane Potential
(TMRM Assay)
This protocol uses a cell-permeant, cationic, red-orange fluorescent dye that accumulates in

active mitochondria with intact membrane potentials.

Materials:

Tetramethylrhodamine, methyl ester (TMRM)

Fluorescence microscope or flow cytometer

Procedure:

Treat cells with NSC 15364 or vehicle control.

Load the cells with TMRM at a low, non-quenching concentration.

Incubate to allow the dye to equilibrate and accumulate in the mitochondria.

Analyze the fluorescence intensity using a fluorescence microscope or flow cytometer. A

decrease in fluorescence intensity indicates a depolarization of the mitochondrial membrane

potential.

Cytochrome c Release Assay (Western Blot of Cytosolic
Fractions)
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This method detects the translocation of cytochrome c from the mitochondria to the cytosol, a

hallmark of apoptosis.

Materials:

Cell fractionation kit or buffers for preparing cytosolic extracts

Primary antibodies against cytochrome c and a cytosolic marker (e.g., GAPDH)

HRP-conjugated secondary antibody

Other reagents for Western blotting as described above

Procedure:

Treat cells with NSC 15364 or vehicle control.

Harvest the cells and perform subcellular fractionation to separate the cytosolic fraction from

the mitochondrial fraction.

Determine the protein concentration of the cytosolic fractions.

Perform Western blot analysis on the cytosolic fractions using an anti-cytochrome c antibody.

Probe the same blot with an antibody against a cytosolic marker to ensure equal loading and

the purity of the fraction. An increase in the cytochrome c signal in the cytosol indicates its

release from the mitochondria.[8]

Conclusion and Future Directions
NSC 15364 represents a promising therapeutic candidate by targeting a key regulator of

mitochondrial-mediated cell death pathways. Its ability to inhibit VDAC1 oligomerization

provides a mechanism to potentially modulate both apoptosis and ferroptosis in cancer cells.

Further research is warranted to establish a comprehensive profile of its efficacy across a wider

range of cancer types, to elucidate the precise molecular interactions with VDAC1, and to

explore its potential in combination with other anti-cancer agents. The detailed experimental

protocols provided in this guide offer a framework for researchers to further investigate the

therapeutic potential of NSC 15364.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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